2-(4,5-Dichloro-2-nitroanilino)-ethanol
Description
2-(4,5-Dichloro-2-nitroanilino)-ethanol is a synthetic aromatic compound featuring an aniline core substituted with two chlorine atoms at the 4- and 5-positions, a nitro group at the 2-position, and an ethanolamine side chain. Its molecular formula is C₈H₇Cl₂N₂O₃, with a molecular weight of 265.07 g/mol.
Properties
Molecular Formula |
C8H8Cl2N2O3 |
|---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
2-(4,5-dichloro-2-nitroanilino)ethanol |
InChI |
InChI=1S/C8H8Cl2N2O3/c9-5-3-7(11-1-2-13)8(12(14)15)4-6(5)10/h3-4,11,13H,1-2H2 |
InChI Key |
MHNVDTOXGNXJPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Chloro-2-nitroanilino)ethan-1-ol
- Structure: Single chlorine at the 4-position, nitro at 2-position, ethanolamine side chain.
- Molecular Formula : C₈H₉ClN₂O₃.
- Key Differences : The absence of the 5-chloro substituent reduces steric hindrance and lipophilicity compared to the target compound.
- For example, phenolic ethanol analogs with chloro or methoxy groups show tyrosinase inhibition rates of 20–60% .
2-(4-Amino-2-nitroanilino)ethanol
- Structure: Amino group at the 4-position instead of chlorine.
- Molecular Formula : C₈H₁₁N₃O₃.
- Activity: Amino-nitroaniline derivatives are often intermediates in dye synthesis or pharmaceutical precursors. No direct biological data are provided, but amino groups in similar compounds correlate with altered redox properties and reduced cytotoxicity compared to chlorinated analogs .
1-Deoxy-1-(4,5-Dichloro-2-nitroanilino)-sorbitol
- Structure: Sorbitol backbone replaces ethanolamine; retains 4,5-dichloro and 2-nitro groups.
- Key Differences : The sorbitol moiety introduces multiple hydroxyl groups, significantly enhancing hydrophilicity.
- Activity: Sugar-conjugated nitroaromatics often exhibit improved solubility but reduced cellular uptake. For instance, ethanol-based fractions in plant extracts show higher antimicrobial activity (e.g., T. fortunei 20% ethanol fraction) compared to polar glycosides .
Chlorine vs. Amino Substitutions
- Electronic Effects: Chlorine’s electron-withdrawing nature stabilizes the aromatic ring, while amino groups donate electrons, altering reactivity toward electrophiles or nucleophiles.
- Biological Impact: Chlorinated analogs may exhibit stronger enzyme inhibition (e.g., tyrosinase) due to hydrophobic interactions, whereas amino-substituted derivatives could favor solubility-dependent applications .
Nitro Group Positioning
- Ortho vs. In contrast, para-substituted nitro compounds (e.g., 4-nitrophenol derivatives) show higher stability in aqueous solutions .
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